(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide features a benzo[d]thiazole core substituted with an allyl group at position 3, a sulfamoyl group at position 6, and an isobutyramide moiety. Its Z-configuration at the imine bond (C=N) is critical for its stereoelectronic properties. Limited direct pharmacological data are available in the provided evidence, but structural analogs suggest applications in drug development, particularly in targeting enzymes or receptors via hydrogen-bonding networks .
Propriétés
IUPAC Name |
2-methyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H2,15,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINPNVRHDSLSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Core Benzo[d]thiazole Scaffold Construction
The benzo[d]thiazole core is synthesized via cyclization of 2-aminobenzenethiol derivatives. A representative approach involves:
- Step 1 : Reaction of 2-aminobenzenethiol (1 ) with chloroacetyl chloride in the presence of triethylamine to form 2-chloroacetamidobenzenethiol (2 ).
- Step 2 : Intramolecular cyclization of 2 under basic conditions (e.g., NaOH, ethanol reflux) yields 2-chlorobenzo[d]thiazole (3 ).
- Step 3 : Nitration of 3 using fuming nitric acid at 0–5°C introduces a nitro group at position 6, producing 6-nitrobenzo[d]thiazole (4 ).
Key Optimization :
- Nitration regioselectivity is controlled by electron-donating groups and reaction temperature.
- Yields for 4 typically exceed 85% under optimized conditions.
Allylation at Position 3
The allyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling:
- Method A (Nucleophilic Substitution) :
- Method B (Palladium-Catalyzed Coupling) :
Comparative Data :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| A | NaH, DMF, 60°C | 72 | 95 |
| B | Pd(PPh₃)₄, dioxane, 80°C | 85 | 98 |
Formation of the Isobutyramide Imine (Z-Configuration)
The final step involves condensation of 3-allyl-6-sulfamoylbenzo[d]thiazole (8 ) with isobutyramide:
- Step 8 : Refluxing 8 with isobutyramide in toluene containing p-toluenesulfonic acid (PTSA) as a catalyst promotes imine formation.
- Step 9 : Stereoselective Z-configuration is achieved by slow cooling (0.5°C/min) to favor kinetic control.
Characterization :
- 1H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, aromatics), 5.92 (m, 1H, allyl CH), 5.12 (d, 2H, allyl CH₂), 3.01 (q, 1H, isobutyl CH), 1.21 (d, 6H, isobutyl CH₃).
- IR : 1675 cm⁻¹ (C=N stretch), 1320 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric).
Mechanistic Insights and Challenges
- Regioselectivity in Sulfonation : Electron-deficient aromatic rings favor para-substitution, but steric effects at position 6 dominate in benzo[d]thiazoles.
- Z-Configuration Control : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-isomer formation via hydrogen bonding.
- Byproduct Formation : Over-allylation at position 2 is mitigated by using bulky bases (e.g., DBU).
Scalability and Industrial Feasibility
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole Cores
a) STING Agonist: N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide
- Core Structure : Shares the benzo[d]thiazol-2(3H)-ylidene scaffold but includes a carbamoyl group at position 6 and a 3-hydroxypropoxy substituent at position 3.
- Key Differences: The sulfamoyl group in the target compound is replaced with carbamoyl, reducing acidity and hydrogen-bonding capacity.
- Pharmacological Activity : Optimized as a STING agonist for antibody-drug conjugates, with a 63% synthesis yield reported .
- Synthesis : Utilizes a multi-step route involving coupling reactions, contrasting with the target compound’s synthesis (details unspecified in evidence).
b) (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
- Core Structure : Nearly identical to the target compound but substitutes isobutyramide with 2-methoxybenzamide.
- Key Differences :
- The 2-methoxybenzamide group introduces aromaticity and methoxy-based steric effects, which may alter binding kinetics compared to the aliphatic isobutyramide.
- Implications : The methoxy group could enhance lipid solubility but reduce polar interactions, affecting bioavailability .
Hydrogen-Bonding and Crystallographic Behavior
The sulfamoyl (-SO₂NH₂) and isobutyramide groups in the target compound facilitate extensive hydrogen-bonding networks, as inferred from Etter’s graph set analysis . In contrast:
Pharmacological and Physicochemical Properties
Key Observations :
- Sulfamoyl vs. Carbamoyl : The sulfamoyl group’s stronger acidity (pKa ~1-2) enhances ionic interactions compared to carbamoyl (pKa ~12-14), favoring binding to cationic targets .
- Allyl Group : Present in both the target compound and its methoxybenzamide analog, this group may increase metabolic stability compared to the STING agonist’s butenyl chain .
Activité Biologique
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H17N3O3S, with a molecular weight of 419.5 g/mol. The structure features several key functional groups that contribute to its biological properties:
| Feature | Description |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 419.5 g/mol |
| Key Functional Groups | Thiazole ring, sulfonamide, allyl group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antibacterial Activity : The sulfonamide group in the compound is known for its antibacterial properties, functioning by inhibiting folate synthesis essential for bacterial growth. This mechanism is common among sulfonamide derivatives.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. Such mechanisms are typical for many anticancer agents targeting cellular metabolism and survival pathways.
Biological Activity
Research has demonstrated the following biological activities associated with this compound:
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of similar sulfonamide compounds, revealing significant inhibition against Gram-positive and Gram-negative bacteria. While specific data for this compound is not yet published, these findings suggest a promising profile for this compound.
- Cytotoxicity in Cancer Cells : In vitro studies have indicated that compounds with similar structures can induce cell death in various cancer cell lines through apoptosis. Research focusing on this compound is necessary to confirm these effects.
Comparative Analysis
To further understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 6-bromobenzo[d]thiazole | Cytotoxic, antibacterial | Known for broad-spectrum activity |
| 2-aminobenzothiazole | Antimicrobial | Used in various heterocyclic syntheses |
| (Z)-N-(4-methylsulfonyl)benzamide | Anticancer | Interacts with specific cellular pathways |
Q & A
Basic: What are the optimal synthetic routes for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step pathways:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under basic conditions (e.g., NaH in DMF) to generate the benzo[d]thiazole scaffold .
- Allylation : Introduction of the allyl group via nucleophilic substitution or palladium-catalyzed coupling .
- Sulfamoylation : Reaction with sulfamoyl chloride in anhydrous dichloromethane at 0–5°C to install the sulfonamide group .
Optimization Tips : - Control temperature (e.g., 0–5°C for sulfamoylation to minimize side reactions) .
- Use HPLC to monitor intermediate purity (>95%) and adjust reaction times (e.g., 12–24 hours for cyclization) .
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify allyl group protons (δ 5.1–5.8 ppm) and sulfonamide resonance (δ 7.5–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 465.54 for C₂₃H₁₉N₃O₄S₂) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced: What is the hypothesized mechanism of action for this compound in antimicrobial or anticancer contexts?
Methodological Answer:
- Enzyme Inhibition : Sulfonamide derivatives often target dihydropteroate synthase (DHPS) in folate biosynthesis, critical for bacterial growth . Validate via enzymatic assays (e.g., IC₅₀ determination using purified DHPS) .
- Receptor Modulation : Thiazole rings may interact with kinase domains (e.g., EGFR). Use molecular docking studies (AutoDock Vina) to predict binding affinities .
- Apoptosis Induction : Assess caspase-3/7 activation in cancer cell lines (e.g., MCF-7) via luminescence assays .
Advanced: How can researchers resolve contradictions in bioactivity data caused by structural variations (e.g., substituents)?
Methodological Answer:
- Comparative SAR Studies : Synthesize derivatives with varied substituents (e.g., bromine vs. methoxy groups) and test in parallel assays .
- Example: Replace allyl with ethyl to evaluate steric effects on anticancer activity .
- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to correlate electronic parameters (e.g., Hammett constants) with IC₅₀ values .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Moderate in DMSO (≥10 mM) but poor in aqueous buffers. Use co-solvents (e.g., 0.1% Tween-80) for in vitro assays .
- Stability : Degrades at pH < 4 or > 9. Store lyophilized at -20°C and prepare fresh solutions for assays .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Methodological Answer:
- Functional Group Modifications :
- Replace sulfamoyl with methylsulfonyl to enhance lipophilicity and blood-brain barrier penetration .
- Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to improve enzyme binding .
- Biological Testing : Screen derivatives against panels (e.g., NCI-60 cancer cell lines) and compare logP values (e.g., via shake-flask method) .
Advanced: How should discrepancies in analytical data (e.g., NMR shifts) between batches be addressed?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to confirm sulfonamide resonance assignments .
- X-ray Crystallography : Resolve ambiguous NOE effects by determining the crystal structure .
- Batch Comparison : Run parallel LC-MS analyses to identify impurities (e.g., oxidation byproducts) .
Basic: What purification methods are effective for isolating high-purity (>98%) compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (30–70% EtOAc) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield needle-like crystals .
Advanced: How can in vitro-in vivo efficacy discrepancies be systematically investigated?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS .
- Metabolite Identification : Use hepatocyte incubation followed by HRMS to detect Phase I/II metabolites .
Advanced: What strategies can optimize synergistic combinations with existing therapeutics?
Methodological Answer:
- Combinatorial Screening : Test with standard chemotherapeutics (e.g., cisplatin) in checkerboard assays to calculate FIC (Fractional Inhibitory Concentration) indices .
- Pathway Analysis : Use RNA-seq to identify co-targeted pathways (e.g., MAPK/ERK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
